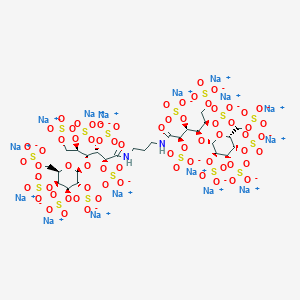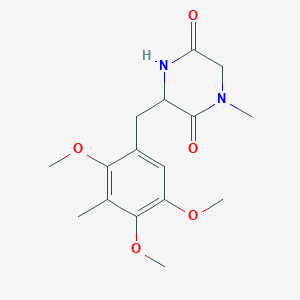
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione, also known as MPTP, is a synthetic compound that has been used extensively in scientific research. MPTP is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione is metabolized in the brain by monoamine oxidase B (MAO-B) to produce 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopamine-producing neurons in the substantia nigra. MPP+ then inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has been found to have a wide range of biochemical and physiological effects. It selectively destroys dopamine-producing neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome. 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has also been found to induce neuroinflammation and oxidative stress, which may contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has been used extensively in lab experiments to study the dopamine system in the brain and develop new treatments for Parkinson's disease. One advantage of 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione is its ability to selectively destroy dopamine-producing neurons in the substantia nigra, allowing researchers to study the mechanisms of Parkinson's disease. However, 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has limitations as a research tool, including its toxicity and the fact that it only produces a partial Parkinson's disease-like syndrome.
Direcciones Futuras
There are several future directions for research on 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione toxicity. Another area of research is the use of 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione as a tool to study the role of neuroinflammation and oxidative stress in neurodegenerative diseases. Additionally, 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione may be used to study the role of the dopamine system in addiction and other psychiatric disorders.
Métodos De Síntesis
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethoxy-3-methylbenzaldehyde with methylamine and acetic anhydride. This reaction produces N-methyl-3-(2,4,5-trimethoxy-3-methylphenyl)prop-2-enamide, which is then reacted with piperazine to produce 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione.
Aplicaciones Científicas De Investigación
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has been used extensively in scientific research as a tool to study the dopamine system in the brain. 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione is known to selectively destroy dopamine-producing neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in humans and non-human primates. This has allowed researchers to study the mechanisms of Parkinson's disease and develop new treatments for the condition.
Propiedades
Número CAS |
120040-38-2 |
|---|---|
Nombre del producto |
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione |
Fórmula molecular |
C16H22N2O5 |
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
1-methyl-3-[(2,4,5-trimethoxy-3-methylphenyl)methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C16H22N2O5/c1-9-14(22-4)10(7-12(21-3)15(9)23-5)6-11-16(20)18(2)8-13(19)17-11/h7,11H,6,8H2,1-5H3,(H,17,19) |
Clave InChI |
MZPCUPGZFSDOLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1OC)OC)CC2C(=O)N(CC(=O)N2)C)OC |
SMILES canónico |
CC1=C(C(=CC(=C1OC)OC)CC2C(=O)N(CC(=O)N2)C)OC |
Sinónimos |
1-methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione 1-MTMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



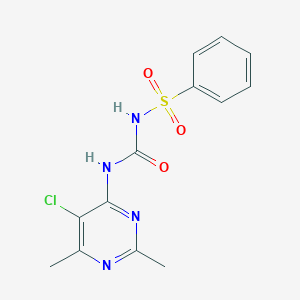
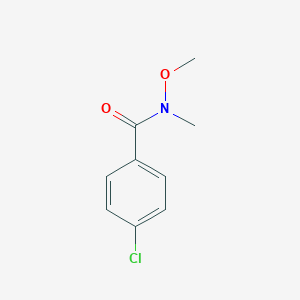
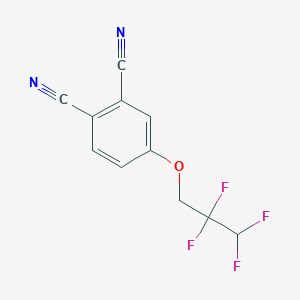
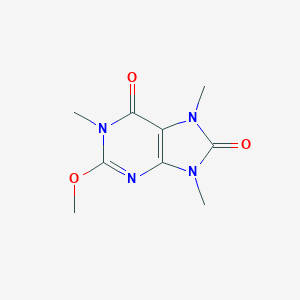
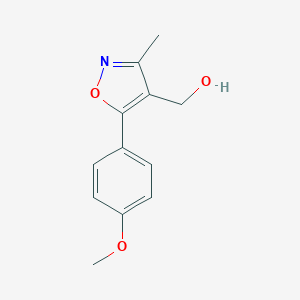
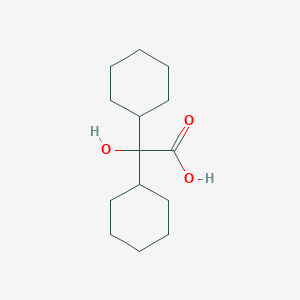
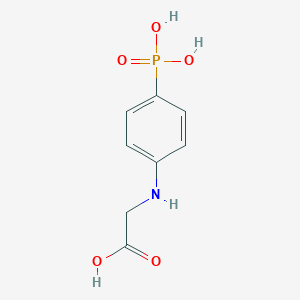

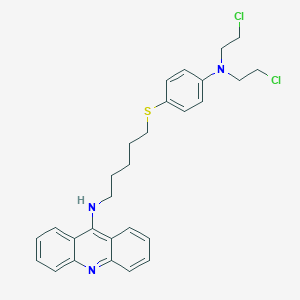
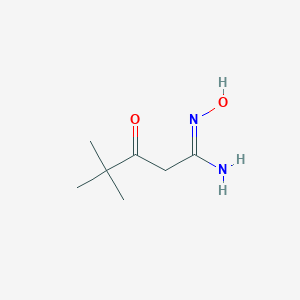
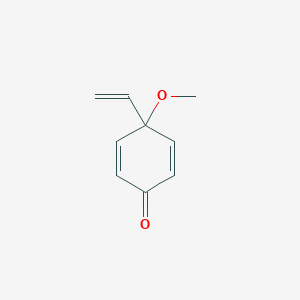
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)
